molecular formula C22H25FN6O3 B3402278 1-(4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone CAS No. 1049479-71-1

1-(4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone

Cat. No.: B3402278
CAS No.: 1049479-71-1
M. Wt: 440.5
InChI Key: OAQKWMKKNKHXFL-UHFFFAOYSA-N
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Description

1-(4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone is a synthetic compound of significant interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

To prepare 1-(4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone, a multi-step synthesis is usually employed:

  • Step 1 Formation of 4-ethoxyphenyl-1H-tetrazole: : This involves the reaction of 4-ethoxyphenylhydrazine with sodium azide under acidic conditions to form the tetrazole ring.

  • Step 2 N-alkylation: : The 4-ethoxyphenyl-1H-tetrazole is then reacted with a suitable piperazine derivative to introduce the piperazin-1-yl moiety.

  • Step 3 Ether formation: : The resulting intermediate is then reacted with 2-fluorophenol in the presence of a strong base to form the final product.

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves optimization for yield and purity, utilizing techniques such as flow chemistry for better control over reaction parameters, and purification steps like recrystallization and chromatography to ensure a high-quality product.

Chemical Reactions Analysis

Types of Reactions

1-(4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone undergoes various types of chemical reactions:

  • Oxidation: : It can be oxidized using agents such as potassium permanganate, though the specific sites of oxidation can vary based on conditions.

  • Reduction: : Lithium aluminum hydride can reduce certain parts of the molecule, particularly affecting the tetrazole ring.

  • Substitution: : Nucleophilic substitution reactions are common, particularly involving the fluorine atom on the phenoxy group.

Common Reagents and Conditions

  • Oxidizing agents: : Potassium permanganate, chromic acid.

  • Reducing agents: : Lithium aluminum hydride, sodium borohydride.

  • Substitution: : Halogenated solvents, strong bases like sodium hydroxide.

Major Products

  • Oxidation: : Carboxylic acids or ketones, depending on the specific reaction.

  • Reduction: : Alcohol derivatives or amine transformations.

  • Substitution: : Various substituted phenoxy derivatives.

Scientific Research Applications

This compound has found applications in several research domains:

  • Chemistry: : Used as a building block in the synthesis of more complex molecules.

  • Biology: : Investigated for its interactions with biological targets, showing promise as a potential therapeutic agent.

  • Medicine: : Explored for its pharmacological properties, including anti-inflammatory and anti-cancer activities.

  • Industry: : Used in the development of novel materials due to its unique structural properties.

Mechanism of Action

The mechanism by which 1-(4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone exerts its effects involves interactions at the molecular level:

  • Molecular targets: : Often targets enzymes or receptors involved in inflammatory or cancer pathways.

  • Pathways: : Can influence signaling pathways, leading to alterations in gene expression, protein activity, or cellular behavior.

Comparison with Similar Compounds

When compared to similar compounds, 1-(4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone stands out due to its unique combination of functional groups that confer a distinct reactivity profile and biological activity.

Similar Compounds

  • 1-(4-(2-fluorophenoxy)ethyl)piperazine: : Shares the piperazine and phenoxy functionalities.

  • 4-ethoxyphenyl-1H-tetrazole: : Similar tetrazole ring system.

  • Fluorophenoxy derivatives: : Various compounds with fluorophenoxy groups exhibit comparable chemical behavior.

Conclusion

This compound is a compound of significant scientific interest due to its versatile reactivity and potential applications in various fields. Its unique structural features make it a valuable target for further research and development.

Properties

IUPAC Name

1-[4-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-2-(2-fluorophenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25FN6O3/c1-2-31-18-9-7-17(8-10-18)29-21(24-25-26-29)15-27-11-13-28(14-12-27)22(30)16-32-20-6-4-3-5-19(20)23/h3-10H,2,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAQKWMKKNKHXFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)COC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25FN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone
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1-(4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone
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1-(4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone
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1-(4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone
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1-(4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone
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1-(4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone

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